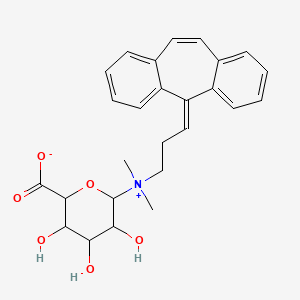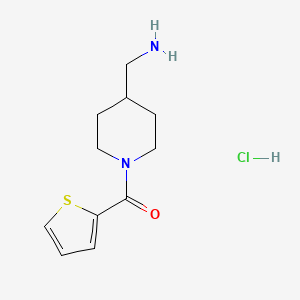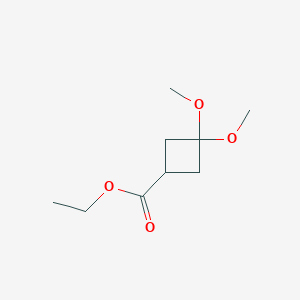
Cyclobenzaprine b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobenzaprine b-D-glucuronide is a metabolite of Cyclobenzaprine, a centrally acting skeletal muscle relaxant. This compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases associated with coronavirus infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobenzaprine b-D-glucuronide is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Cyclobenzaprine. The reaction typically occurs under mild conditions, with the presence of cofactors and appropriate pH levels to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves the cultivation of microbial strains expressing UGT enzymes, followed by the extraction and purification of the glucuronidated product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzymes, physiological pH, and temperature conditions.
Oxidation and Reduction: While Cyclobenzaprine itself can undergo oxidation and reduction reactions, the glucuronidated form is more stable and less reactive under typical conditions.
Major Products Formed:
Hydrolysis: Cyclobenzaprine and glucuronic acid.
Applications De Recherche Scientifique
Cyclobenzaprine b-D-glucuronide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .
Comparaison Avec Des Composés Similaires
Amitriptyline b-D-glucuronide: Another glucuronidated metabolite of a tricyclic compound, used in the treatment of depression and neuropathic pain.
Nortriptyline b-D-glucuronide: A metabolite of Nortriptyline, used for similar therapeutic purposes as Amitriptyline.
Uniqueness: Cyclobenzaprine b-D-glucuronide is unique due to its specific role as a metabolite of Cyclobenzaprine, a muscle relaxant. Unlike other tricyclic compounds, Cyclobenzaprine is primarily used for its muscle relaxant properties rather than its antidepressant effects. The glucuronidated form is crucial for understanding the metabolism and excretion of Cyclobenzaprine in the body .
Propriétés
Formule moléculaire |
C26H29NO6 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3 |
Clé InChI |
DJRZMHSVTCVTFB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)




![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)



![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

